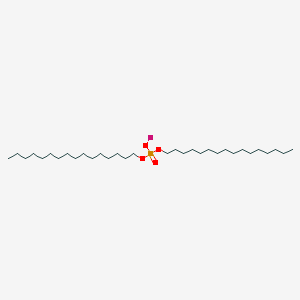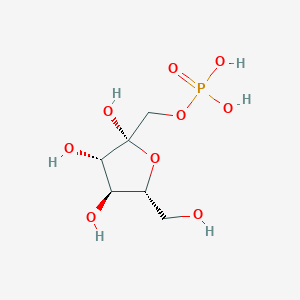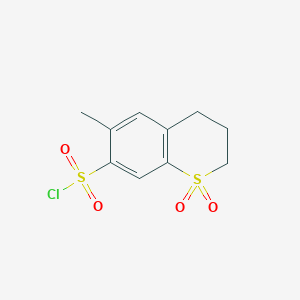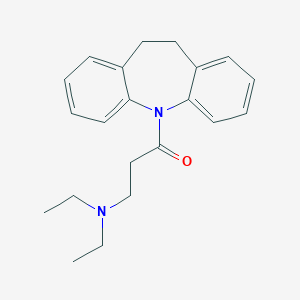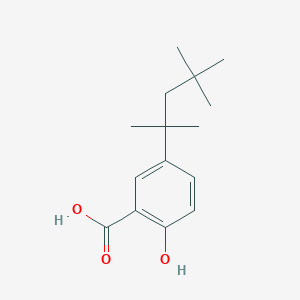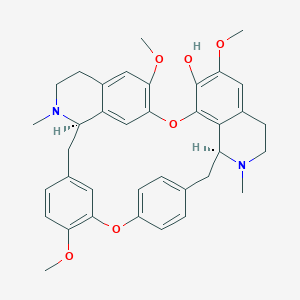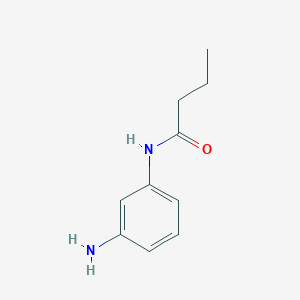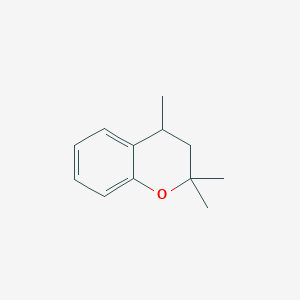
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran, also known as Dihydrorosmarin, is a naturally occurring compound found in various plants, such as rosemary, sage, and oregano. It belongs to the class of flavonoids and possesses antioxidant and anti-inflammatory properties. The compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin is not fully understood. However, studies suggest that the compound exerts its therapeutic effects by inhibiting oxidative stress and inflammation. 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been shown to possess antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its availability. The compound can be easily synthesized or extracted from plants. Additionally, 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin. One of the areas of interest is the potential use of the compound in the treatment of cancer. Studies have shown that 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin possesses anticancer properties and can inhibit the growth of cancer cells. Additionally, further research is needed to understand the mechanism of action of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin and its potential use in the treatment of various diseases, such as Alzheimer's disease and cardiovascular diseases.
Métodos De Síntesis
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin can be synthesized by various methods, including the extraction of the compound from plants or chemical synthesis. The chemical synthesis of 3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin involves the condensation of 2,4,6-trimethylphenol with 3,4-dihydro-2H-pyran in the presence of a catalyst. The yield of the synthesis process varies depending on the method used.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyranrin has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The compound has been investigated for its potential use in the treatment of cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Propiedades
Número CAS |
17937-03-0 |
|---|---|
Nombre del producto |
3,4-Dihydro-2,2,4-trimethyl2H-1-benzopyran |
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9H,8H2,1-3H3 |
Clave InChI |
RZWKXCCZVCZJOU-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC=CC=C12)(C)C |
SMILES canónico |
CC1CC(OC2=CC=CC=C12)(C)C |
Otros números CAS |
17937-03-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



